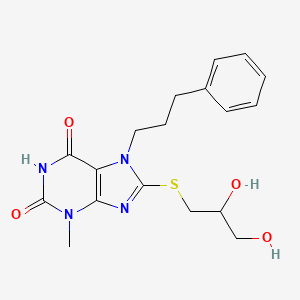
8-(2,3-Dihydroxy-propylsulfanyl)-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C18H22N4O4S and a molecular weight of 390.464 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in early-stage research. Industrial synthesis would generally involve optimization of the laboratory-scale synthesis for larger-scale production, ensuring purity and yield are maintained.
Análisis De Reacciones Químicas
Types of Reactions
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group could yield corresponding ketones or aldehydes, while substitution reactions involving the thio group could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a unique compound, it can be used in the study of organic synthesis and reaction mechanisms.
Biology: It may serve as a probe or tool in biochemical studies, particularly those involving purine metabolism.
Industry: Its unique structure could be explored for use in materials science or as a precursor for more complex molecules.
Mecanismo De Acción
The specific mechanism of action for 8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is not well-documented. compounds with similar structures often interact with enzymes or receptors involved in purine metabolism, potentially affecting cellular processes such as DNA and RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant effects.
Theobromine (3,7-Dimethylxanthine): Another purine derivative found in chocolate, with mild stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness
8-((2,3-DIHYDROXYPROPYL)THIO)3-ME-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Fórmula molecular |
C18H22N4O4S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O4S/c1-21-15-14(16(25)20-17(21)26)22(18(19-15)27-11-13(24)10-23)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,23-24H,5,8-11H2,1H3,(H,20,25,26) |
Clave InChI |
WSBIYOHOUHXBON-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CO)O)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15082809.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
![(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082839.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)
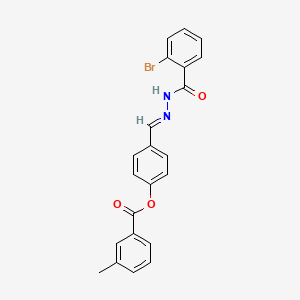
![N-[(Dimethylamino)methyl]benzamide](/img/structure/B15082850.png)
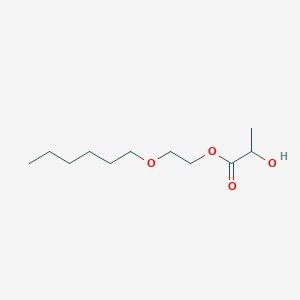
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15082858.png)
![2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B15082861.png)
![4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15082872.png)
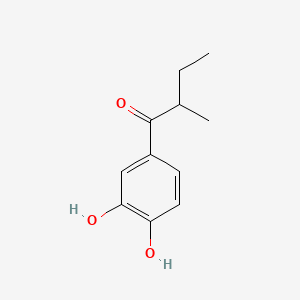

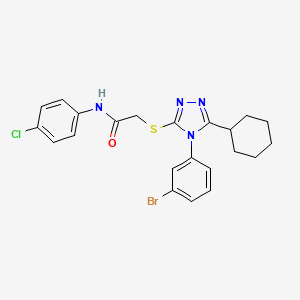
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082893.png)
